molecular formula C10H7NO2 B1431020 1-Nitronaphthalene-D7 CAS No. 80789-77-1

1-Nitronaphthalene-D7

Cat. No.: B1431020
CAS No.: 80789-77-1
M. Wt: 180.21 g/mol
InChI Key: RJKGJBPXVHTNJL-GSNKEKJESA-N
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Description

1-Nitronaphthalene-D7 is a variant of 1-Nitronaphthalene where seven hydrogen atoms are replaced by deuterium . It is a mutagenic nitroaromatic compound present in diesel exhaust and causes acute liver and lung toxicity in rodents . It is a pale yellow, sublimable solid and is the main product of the direct nitration of naphthalene .


Synthesis Analysis

The synthesis of 1-Nitronaphthalene involves the nitration of naphthalene. Various reagents can be used for this process, ranging from the classical nitrating mixture to unusual reagent systems . One method involves charging naphthalene to sulfuric acid alternately with mixed acid at 40 – 50 ℃ over 8 h, with the final temperature being 55 ℃ .


Molecular Structure Analysis

The molecular formula of this compound is C10H7NO2 . The molecular weight is 180.21 g/mol . The structure includes a naphthalene core with a nitro group attached .


Chemical Reactions Analysis

1-Nitronaphthalene is the main product of the direct nitration of naphthalene . It is an intermediate in the production of naphthylamine, a precursor to dyes . The conversion to the amine is effected by hydrogenation .


Physical And Chemical Properties Analysis

This compound is a solid and insoluble in water . It has a molecular weight of 180.21 g/mol . Its exact mass and monoisotopic mass are 180.091615688 g/mol . It has a topological polar surface area of 45.8 Ų .

Scientific Research Applications

1. Application in Battery Technology

1-Nitronaphthalene has been explored for use as a battery depolarizer in magnesium reserve batteries. It is combined with acetylene black to enhance conductivity. The study by (Thirunakaran et al., 1996) investigated its performance in various electrolytes, showing its potential as an effective cathode material.

2. Synthesis and Chemical Reactions

A method for the efficient synthesis of 1-Nitronaphthalene has been reported by (Li Gong-an et al., 2009). This compound serves as an intermediate in producing medicines, dyes, agricultural chemicals, and rubber antioxidants. Additionally, research by (Zhongwei Zhu et al., 2018) discusses its reactions with benzene and cyclohexane in the presence of aluminum chloride, highlighting its chemical versatility.

3. Photophysical Properties

The study of its ultrafast intersystem crossing, as detailed by (Jimena S. Zugazagoitia et al., 2008), has revealed 1-Nitronaphthalene to be the organic compound with the fastest recorded multiplicity change. This property is of interest in the study of molecular photophysics and photochemistry.

4. Environmental Impact and Atmospheric Chemistry

1-Nitronaphthalene’s role in atmospheric chemistry, including its formation, decay, and partitioning in the atmosphere, has been modeled by (A. Feilberg et al., 1999). The study confirms that gas-phase photolysis is a major degradation pathway for this compound, which is significant for understanding air quality and pollution.

Mechanism of Action

1-Nitronaphthalene is a cytochrome P450-bioactivated, nonciliated bronchiolar epithelial (Clara) cell cytotoxicant . It binds covalently to protein and forms adducts in the rat airway epithelium in vivo .

Safety and Hazards

1-Nitronaphthalene-D7 is flammable and may be difficult to extinguish once ignited . It is toxic if swallowed and suspected of causing cancer . It may cause skin, eye, and respiratory tract irritation .

Properties

IUPAC Name

1,2,3,4,5,6,7-heptadeuterio-8-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKGJBPXVHTNJL-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282051
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-77-1
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-(1,2,3,4,5,6,7-2H7)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,2,3,4,5,6,7-d7, 8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-nitro-(1,2,3,4,5,6,7-2H7)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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